3,7-Dimethyloctanal

説明

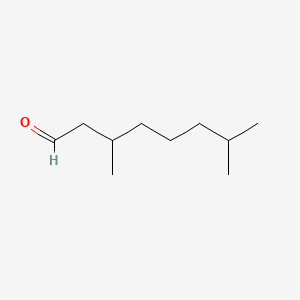

Structure

3D Structure

特性

IUPAC Name |

3,7-dimethyloctanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSIFMPORANABL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044826 | |

| Record name | 3,7-Dimethyloctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless to pale yellow solution; Onion aroma with fruity undertones | |

| Record name | 3,7-Dimethyloctanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2150/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

197.00 to 198.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | 3,7-Dimethyloctanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

13 mg/L @ 20 °C (exp), Practially insoluble to insoluble in water, Soluble (in ethanol) | |

| Details | The Good Scents Company Information System | |

| Record name | 3,7-Dimethyloctanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | The Good Scents Company Information System | |

| Record name | 3,7-Dimethyloctanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2150/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.085-1.095 | |

| Record name | 3,7-Dimethyloctanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2150/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5988-91-0, 25795-46-4 | |

| Record name | Dihydrocitronellal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5988-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dimethyloctanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005988910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanal, 3,7-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025795464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanal, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-Dimethyloctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyloctanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,7-DIMETHYLOCTANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F32WFZ5HGW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,7-Dimethyloctanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3,7-Dimethyloctanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyloctanal, also known by synonyms such as tetrahydrogeranial and dihydrocitronellal, is a branched aliphatic aldehyde.[1] Its structure and properties make it a subject of interest in various chemical and biological fields. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological interactions of this compound, tailored for a scientific audience.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₀H₂₀O | [1] |

| Molecular Weight | 156.27 g/mol | [1] |

| Boiling Point | 197.00 to 198.00 °C @ 760.00 mm Hg | [1] |

| Melting Point | Data not readily available for this compound. For the related compound 3,7-Dimethyl-7-hydroxyoctanal, the melting point is reported as 22-23 °C. | [2] |

| Density | 0.815 g/cm³ | |

| Solubility | Insoluble in water (13 mg/L at 20 °C); soluble in ethanol. | [1] |

| CAS Number | 5988-91-0 | [1] |

| SMILES | CC(C)CCCC(C)CC=O | [1] |

| InChI | InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h8-10H,4-7H2,1-3H3 | [1] |

Chemical Structure and Stereoisomerism

This compound is a chiral molecule due to the stereocenter at the C3 position. The presence of this chiral center means that this compound can exist as two enantiomers: (R)-3,7-dimethyloctanal and (S)-3,7-dimethyloctanal. The specific rotation and biological activity of each enantiomer may differ. The general structure consists of an eight-carbon chain with methyl groups at positions 3 and 7, and a terminal aldehyde group.

Experimental Protocols for Characterization

The characterization of this compound relies on standard analytical techniques for volatile organic compounds. While specific, detailed experimental protocols for this exact compound are not extensively published, the following are representative methodologies for the analysis of fragrance aldehydes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the separation and identification of volatile compounds like this compound.

Methodology:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column is typically used for the separation of fragrance aldehydes. A common choice is a column with a stationary phase like 5% phenyl-methylpolysiloxane.

-

Injection: A small volume of the sample, typically 1 µL, is injected in split or splitless mode, depending on the concentration.

-

Oven Temperature Program: A temperature gradient is employed to ensure the separation of components. A representative program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 5-10 °C/min).

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The mass-to-charge ratio (m/z) of the resulting fragments is scanned over a relevant range (e.g., 40-400 amu). Identification is achieved by comparing the obtained mass spectrum with reference libraries (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound, confirming the connectivity of atoms and the presence of functional groups.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube.

-

¹H NMR:

-

The aldehydic proton is expected to appear in the downfield region, typically between δ 9.5 and 10.0 ppm.[3]

-

Protons on the carbons alpha to the carbonyl group will be shifted downfield.

-

The methyl and methylene protons will appear in the upfield region, with their chemical shifts and splitting patterns providing information about their connectivity.

-

-

¹³C NMR:

-

The carbonyl carbon of the aldehyde will give a characteristic signal in the downfield region, typically around δ 200 ppm.

-

The other carbon atoms will appear at chemical shifts consistent with their local electronic environment.

-

-

Data Acquisition: Standard pulse sequences are used to acquire the spectra. Important parameters include the number of scans, relaxation delay, and spectral width.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: As this compound is a liquid, it can be analyzed as a neat liquid film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[4][5]

-

Data Acquisition: The infrared spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Expected Absorptions:

-

A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde will be observed in the region of 1740-1720 cm⁻¹.[6]

-

Characteristic C-H stretching vibrations for the aldehyde proton will appear as two weak bands around 2830-2695 cm⁻¹.[6]

-

C-H stretching and bending vibrations for the alkyl chain will be present in their typical regions.

-

Biological Activity and Signaling Pathways

The biological activity of this compound is primarily associated with its role as an odorant. While specific signaling pathways for this molecule have not been extensively elucidated, a general understanding can be derived from studies on similar aldehydes and the olfactory system.

Olfactory Signaling

The perception of odorants like this compound is initiated by their interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity.

Proposed Signaling Pathway:

References

- 1. This compound | C10H20O | CID 110747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,7-Dimethyl-7-Hydroxyoctanal [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Physicochemical Properties of Tetrahydrogeranial

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrogeranial, systematically known as 3,7-dimethyloctanal, is an aliphatic aldehyde with applications in the fragrance and flavor industries. Its chemical structure, lacking a terminal double bond present in its precursor geranial, results in distinct physicochemical properties that influence its stability, reactivity, and sensory characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of Tetrahydrogeranial, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Physicochemical Properties

The key physicochemical properties of Tetrahydrogeranial (CAS No: 5988-91-0) are summarized in the tables below. These properties are crucial for understanding its behavior in various matrices, its potential for interaction with biological systems, and for quality control in its applications.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀O | [1][2] |

| Molecular Weight | 156.27 g/mol | [1] |

| Physical Description | Clear, colorless to pale yellow liquid. | [1] |

| Odor Profile | Green, citrus, fresh, aldehydic, with sweet and waxy undertones. | [3] |

| Boiling Point | 197.0 - 198.0 °C (at 760 mmHg) | [1][3] |

| Density | 0.815 g/cm³ | [2] |

| Refractive Index | 1.419 | [2] |

| Vapor Pressure | 0.4 ± 0.4 mmHg (at 25°C, Predicted) | [2] |

| Flash Point | 75.8 °C | [2] |

Solubility and Partitioning

| Property | Value | Reference(s) |

| Solubility in Water | 13 mg/L (at 20°C, experimental) | [1][3] |

| Solubility in Organic Solvents | Soluble in ethanol. | [3] |

| LogP (Octanol-Water Partition Coefficient) | 3.03780 | [2] |

Spectroscopic and Chromatographic Data

| Property | Value | Reference(s) |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Rotatable Bond Count | 6 | |

| Heavy Atom Count | 11 | [1] |

| Complexity | 97 | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of aldehydes like Tetrahydrogeranial are outlined below. These protocols are based on established analytical techniques.

Determination of Boiling Point

The boiling point of Tetrahydrogeranial can be determined using the distillation method.

-

Apparatus: A round-bottom flask, heating mantle, condenser, thermometer, and receiving flask.

-

Procedure:

-

A sample of Tetrahydrogeranial is placed in the round-bottom flask.

-

The apparatus is assembled for simple distillation.

-

The sample is heated gently.

-

The temperature at which the liquid and vapor phases are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses, is recorded as the boiling point.

-

Determination of Density

The density of liquid Tetrahydrogeranial can be measured using a pycnometer.

-

Apparatus: A pycnometer of a known volume, and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with distilled water and weighed again to determine its exact volume.

-

The pycnometer is dried and filled with Tetrahydrogeranial.

-

The filled pycnometer is weighed, and the density is calculated by dividing the mass of the Tetrahydrogeranial by its volume.

-

Determination of Solubility in Water

The shake-flask method is a standard procedure for determining the solubility of a substance in water.

-

Apparatus: Erlenmeyer flasks, a mechanical shaker, analytical balance, and a suitable analytical instrument (e.g., gas chromatograph).

-

Procedure:

-

An excess amount of Tetrahydrogeranial is added to a known volume of water in an Erlenmeyer flask.

-

The flask is sealed and agitated in a mechanical shaker at a constant temperature until equilibrium is reached.

-

The solution is allowed to stand, and the undissolved portion is separated by filtration or centrifugation.

-

The concentration of Tetrahydrogeranial in the aqueous phase is then determined using a calibrated analytical method.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile compounds like Tetrahydrogeranial.

-

Apparatus: A gas chromatograph coupled with a mass spectrometer.

-

Procedure:

-

A sample of Tetrahydrogeranial, dissolved in a suitable solvent, is injected into the gas chromatograph.

-

The compound is vaporized and carried by an inert gas through a capillary column, where it is separated from other components based on its boiling point and affinity for the stationary phase.

-

The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

-

The resulting mass spectrum, a unique fingerprint of the molecule, is used for identification.

-

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of Tetrahydrogeranial.

Logical Flow for Solubility Determination

The following diagram outlines the decision-making process for determining the solubility of an organic compound like Tetrahydrogeranial.

References

Natural Sources of 3,7-Dimethyloctanal in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyloctanal, also known as tetrahydrogeranial or dihydrocitronellal, is an acyclic monoterpenoid aldehyde. While its hydroxy and methoxy derivatives, such as 7-hydroxy-3,7-dimethyloctanal (hydroxycitronellal) and 7-methoxy-3,7-dimethyloctanal, have been identified in various plant species, a comprehensive literature review reveals a notable scarcity of quantitative data specifically for this compound in its unmodified form within the plant kingdom. This technical guide summarizes the current knowledge on the natural occurrence of this compound and its derivatives in plants, provides detailed experimental protocols for their analysis, and illustrates the relevant biosynthetic pathways.

Natural Occurrence and Quantitative Data

A thorough investigation of scientific literature and chemical databases indicates that while derivatives of this compound are found in some plants, quantitative data for the parent compound remains largely unavailable.

A related compound, (3S)-7-methoxy-3,7-dimethyloctanal , has been reported to be a constituent of Houttuynia cordata. Another related compound, 7-Hydroxy-3,7-dimethyloctanal , is known to be derived from citronellal, which is found in plants such as Cymbopogon nardus (Java citronella) and Eucalyptus citriodora. Furthermore, 3,7-dimethyloctan-1-ol has been identified in Persicaria hydropiperoides, Persicaria minor, and Ambrosia confertiflora.

Due to the lack of specific quantitative data for this compound in the reviewed literature, the following table is presented as a template. Should quantitative studies become available, this structure can be populated.

| Plant Species | Plant Part | Compound | Concentration (μg/g of dry weight) | Method of Analysis | Reference |

| Data Not Available | Data Not Available | This compound | Data Not Available | Data Not Available | Data Not Available |

Biosynthesis of Acyclic Monoterpenoid Aldehydes in Plants

Acyclic monoterpenoids, including this compound, are synthesized in plants via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which primarily occurs in the plastids. The key precursor for all monoterpenes is geranyl diphosphate (GDP).

Experimental Protocols

The extraction and analysis of this compound from plant matrices typically involve steam distillation followed by gas chromatography-mass spectrometry (GC-MS).

Extraction of Essential Oils by Steam Distillation

Objective: To extract volatile compounds, including this compound, from plant material.

Apparatus:

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Condenser

-

Collection burette

-

Glass wool

Procedure:

-

Plant Material Preparation: Fresh or air-dried plant material (e.g., leaves, stems) is coarsely chopped to increase the surface area for efficient extraction.

-

Apparatus Setup: A known quantity of the plant material (e.g., 200 g) is placed in the round-bottom flask with distilled water (e.g., 1 L). A small plug of glass wool can be placed at the neck of the flask to prevent plant material from entering the distillation arm.

-

Distillation: The flask is heated using the heating mantle. As water boils, the steam passes through the plant material, causing the volatile oils to vaporize.

-

Condensation: The steam and volatile oil mixture travels to the condenser, where it is cooled by circulating cold water, causing it to condense back into a liquid.

-

Collection: The condensed liquid (hydrosol and essential oil) collects in the burette. The essential oil, being less dense than water, will form a layer on top.

-

Separation: After a set period of distillation (e.g., 3 hours), the essential oil is carefully collected from the burette.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate and stored in a sealed, dark glass vial at 4°C until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify this compound in the extracted essential oil.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μm film thickness)

GC-MS Parameters (Typical):

-

Injector Temperature: 250°C

-

Injection Mode: Split (e.g., 1:50 ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: Increase to 240°C at a rate of 3°C/min

-

Final hold: 240°C for 10 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40-500

Compound Identification and Quantification:

-

Identification: The identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of an authentic standard. The mass spectrum can also be compared with spectral libraries such as NIST and Wiley.

-

Quantification: A calibration curve is constructed by injecting known concentrations of a pure this compound standard. The concentration of the compound in the essential oil sample is then determined by comparing its peak area to the calibration curve. An internal standard (e.g., n-alkane) can be used to improve accuracy.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of this compound from plant sources.

Conclusion

While this compound is a known monoterpenoid aldehyde, its direct quantification in natural plant sources is not well-documented in publicly available scientific literature. However, the presence of its derivatives in various aromatic plants suggests that it may be present in trace amounts or as a metabolic intermediate. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the presence and concentration of this compound in plant species of interest. Further research is warranted to elucidate the full extent of its natural distribution and to obtain precise quantitative data.

The Biosynthesis of 3,7-Dimethyloctanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,7-Dimethyloctanal, a saturated monoterpene aldehyde, is a valuable compound with applications in the fragrance and potentially pharmaceutical industries. While its chemical synthesis is well-established, understanding its biological production is key to developing sustainable and stereospecific manufacturing routes through metabolic engineering. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon established principles of monoterpenoid biochemistry. The proposed pathway commences with the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), and proceeds through the formation of geranyl diphosphate (GPP), geraniol, geranial (citral), and citronellal. The final, putative step involves the enzymatic reduction of the carbon-carbon double bond in citronellal. This guide details the key enzymes, intermediates, and includes generalized experimental protocols for pathway elucidation and analysis. Quantitative data from analogous reactions are presented to provide a framework for future research.

Introduction

Monoterpenoids are a diverse class of natural products derived from the C10 precursor geranyl diphosphate (GPP). They contribute significantly to the aromas of plants and have a wide range of biological activities. This compound is a saturated acyclic monoterpenoid aldehyde. While its direct biosynthesis has not been extensively studied, its structural relationship to the well-known monoterpenes citronellal and geraniol allows for the construction of a putative biosynthetic pathway. This guide synthesizes the current knowledge on the biosynthesis of related compounds to propose a complete pathway for this compound, providing a foundational resource for researchers aiming to explore and engineer its biological production.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a multi-step enzymatic cascade, originating from primary metabolism. The pathway can be divided into three main stages:

-

Formation of the C10 Precursor, Geranyl Diphosphate (GPP): This stage is common to all monoterpenoid biosynthesis and involves the MEP or MVA pathways.

-

Conversion of GPP to the Intermediate Citronellal: This involves a series of enzymatic modifications including hydrolysis, oxidation, and reduction.

-

Final Reduction to this compound: This putative final step involves the saturation of the remaining carbon-carbon double bond in citronellal.

The overall proposed pathway is depicted in the following diagram:

Stage I: Formation of Geranyl Diphosphate (GPP)

The biosynthesis of all monoterpenoids begins with the formation of geranyl diphosphate (GPP) from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1] These precursors can be synthesized through two independent pathways:

-

The Mevalonate (MVA) Pathway: Primarily active in the cytosol of eukaryotes.

-

The Methylerythritol 4-Phosphate (MEP) Pathway: Active in the plastids of plants and in most bacteria.

The enzyme Geranyl Diphosphate Synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 compound GPP.

Stage II: Conversion of GPP to Citronellal

This stage involves a series of enzymatic transformations that convert the diphosphate precursor into the key aldehyde intermediate, citronellal.

-

GPP to Geraniol: The first committed step in this specific pathway is the hydrolysis of GPP to the acyclic monoterpene alcohol, geraniol. This reaction is catalyzed by Geraniol Synthase (GES) , a member of the terpene synthase (TPS) family of enzymes.[2][3]

-

Geraniol to Geranial (Citral a): Geraniol is then oxidized to its corresponding aldehyde, geranial (the E-isomer of citral). This oxidation is carried out by an alcohol dehydrogenase, specifically a Geraniol Dehydrogenase (GeDH) .[4][5]

-

Geranial to Citronellal: The α,β-unsaturated double bond in geranial is subsequently reduced to form citronellal. This reaction is catalyzed by a class of enzymes known as ene reductases , many of which belong to the Old Yellow Enzyme (OYE) family of flavin-dependent oxidoreductases.[6][7] These enzymes are known to reduce the activated carbon-carbon double bond of α,β-unsaturated aldehydes and ketones.[6]

Stage III: Putative Final Reduction to this compound

The final step in the proposed pathway is the reduction of the remaining carbon-carbon double bond (at position 6) in citronellal to yield the saturated aldehyde, this compound. While the specific enzyme for this reaction has not been characterized, it is hypothesized to be an enoate reductase or a similar reductase capable of acting on a non-conjugated double bond. The dashed line in the pathway diagram indicates the putative nature of this step.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is scarce in the literature. However, data from studies on related enzymes in the pathway can provide valuable insights for experimental design and metabolic modeling.

| Enzyme | Substrate | Product(s) | Organism Source (example) | Km (µM) | kcat (s⁻¹) | Reference(s) |

| Geraniol Synthase (GES) | Geranyl Diphosphate | Geraniol | Ocimum basilicum | 21 | 0.04 | [2] |

| Geraniol Dehydrogenase (GeDH) | Geraniol | Geranial | Perilla frutescens | 130 | 0.28 | [5] |

| Ene Reductase (OYE2) | Geranial (E-citral) | (R)-Citronellal | Saccharomyces cerevisiae | - | - | [8] |

| Ene Reductase (NCR) | (E/Z)-Citral | (S)-Citronellal | Zymomonas mobilis | - | - | [9] |

Note: Kinetic parameters for ene reductases with citral are often reported in terms of conversion rates rather than traditional Michaelis-Menten constants due to substrate and product inhibition.

Experimental Protocols

This section provides generalized protocols for the key experiments required to investigate the biosynthesis of this compound.

Enzyme Assays

This assay measures the conversion of GPP to geraniol.

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MgCl₂, 5 mM DTT), recombinant GES enzyme, and the substrate geranyl diphosphate.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Extraction: Stop the reaction and extract the product by adding an equal volume of an organic solvent (e.g., hexane or ethyl acetate) and vortexing.

-

Analysis: Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the geraniol produced.

This spectrophotometric assay measures the activity of NAD(P)H-dependent reductases.

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing assay buffer, the substrate (e.g., geranial or citronellal), and the purified reductase enzyme.

-

Initiation: Start the reaction by adding the cofactor (NADH or NADPH).

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H, using a spectrophotometer.

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NAD(P)H.

Product Identification and Quantification by GC-MS

GC-MS is the primary analytical technique for identifying and quantifying volatile and semi-volatile compounds like monoterpenoids.

-

Sample Preparation: Prepare samples by extracting the compounds of interest into an organic solvent as described in the enzyme assay protocol.

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5ms). The temperature program should be optimized to separate the different monoterpenoids. A typical program might start at 50°C and ramp up to 250°C.

-

MS Detection: The separated compounds are then introduced into a mass spectrometer. The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are collected over a range of m/z (e.g., 40-400).

-

Identification: Identify the compounds by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST).

-

Quantification: Quantify the compounds by integrating the peak areas and comparing them to a standard curve generated from known concentrations of the target analyte.

Metabolic Engineering Considerations

The elucidation of the this compound biosynthetic pathway opens up opportunities for its production in engineered microorganisms such as Escherichia coli or Saccharomyces cerevisiae. Key strategies include:

-

Pathway Introduction: Heterologous expression of all the genes in the biosynthetic pathway.

-

Precursor Supply Enhancement: Upregulation of the native MEP or MVA pathways to increase the pool of IPP and DMAPP.

-

Competing Pathway Knockout: Deletion of genes that divert precursors away from the desired pathway.

-

Enzyme Engineering: Improving the catalytic efficiency and substrate specificity of the pathway enzymes through protein engineering.

Conclusion

This technical guide has outlined a putative biosynthetic pathway for this compound based on current knowledge of monoterpenoid biosynthesis. While the initial steps of the pathway are well-supported by existing literature, the final reductive step to produce this compound from citronellal remains to be experimentally validated. The information and protocols provided herein serve as a valuable resource for researchers to further investigate this pathway, characterize the novel enzymes involved, and develop strategies for the biotechnological production of this and other related saturated monoterpenoids. Future work should focus on the identification and characterization of the putative enoate reductase and the optimization of the entire pathway in a heterologous host.

References

- 1. Monoterpenoid biosynthesis by engineered microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Geraniol Synthase from the Peltate Glands of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Two types of alcohol dehydrogenase from Perilla can form citral and perillaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20080280337A1 - Process for the Production of Citronellal - Google Patents [patents.google.com]

- 7. US20080293111A1 - Process for the Enzymatic Preparation of Citronellal - Google Patents [patents.google.com]

- 8. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantioselective Reduction of Citral Isomers in NCR Ene Reductase: Analysis of an Active-Site Mutant Library - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3,7-Dimethyloctanal from Citronellal: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,7-dimethyloctanal, also known as dihydrocitronellal, from citronellal. The primary method for this conversion is the selective catalytic hydrogenation of the carbon-carbon double bond within the enal moiety of citronellal. This process requires careful selection of catalysts and optimization of reaction conditions to achieve high yields and minimize side reactions.

Core Synthesis Pathway: Catalytic Hydrogenation

The fundamental reaction involves the addition of hydrogen across the C=C bond of the α,β-unsaturated aldehyde in citronellal, leading to the saturated aldehyde, this compound.

Reaction Scheme:

Caption: General reaction scheme for the hydrogenation of citronellal.

The choice of catalyst is paramount in ensuring the selective hydrogenation of the alkene while preserving the aldehyde functional group. Various catalytic systems have been explored, with palladium-based catalysts often demonstrating high efficacy.

Competing Reaction Pathways

Several side reactions can occur during the hydrogenation of citronellal, leading to a mixture of products. Understanding and controlling these pathways is critical for maximizing the yield of this compound. The primary competing reactions include:

-

Over-hydrogenation: Further reduction of the aldehyde group in this compound to form 3,7-dimethyloctanol.

-

Aldehyde Reduction: Hydrogenation of the aldehyde group in citronellal to form citronellol.

-

Cyclization: Intramolecular cyclization of citronellal to form isopulegol, which can be further hydrogenated to menthol.[1][2]

Caption: Major competing reaction pathways during citronellal hydrogenation.

Catalytic Systems and Performance

The selection of the catalyst and support material significantly influences the selectivity and conversion rate of the reaction. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation.

| Catalyst | Support | Solvent | Temperature (°C) | Pressure (MPa) | Citronellal Conversion (%) | This compound Selectivity (%) | Reference |

| 1 wt% Pd/C | Carbon | Isopropanol | 30 | Ambient H₂ | 100 | 96 | [3] |

| 2.5 wt% Pd-MM | - | - | 80 | 0.5 | ~100 | 90 | [4] |

| NiCl₂(PPh₃)₂ | Homogeneous | - | - | - | - | 57 (from 3,7-dimethyloctanol) | [5] |

| Ni/Al-H-MCM-41 | Al-H-MCM-41 | - | 70 | 2 | - | High amounts of acyclic hydrogenation products | [6] |

| Pd/HBEA | HBEA Zeolite | - | - | - | - | High amounts of acyclic hydrogenation products | [6] |

Note: The table summarizes data from various sources and reaction conditions may not be directly comparable. The study using NiCl₂(PPh₃)₂ involved the hydrogenation of 3,7-dimethyloctanol, not citronellal directly to this compound.

Experimental Protocol: Selective Hydrogenation using Pd/C

This protocol is a generalized procedure based on common laboratory practices for catalytic hydrogenation.

Materials:

-

Citronellal

-

1 wt% Palladium on activated carbon (Pd/C)

-

Isopropanol (or other suitable solvent)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and hydrogenation apparatus (e.g., Parr shaker or stirred autoclave)

Workflow:

Caption: A typical experimental workflow for the synthesis of this compound.

Procedure:

-

Reactor Preparation: A suitable hydrogenation reactor is charged with a magnetic stir bar, citronellal, and isopropanol.

-

Catalyst Addition: The Pd/C catalyst is added to the reaction mixture under a stream of inert gas to prevent exposure to atmospheric oxygen.

-

System Purge: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all traces of air.

-

Hydrogenation: The inert gas is replaced with hydrogen, and the reactor is pressurized to the desired level. The reaction mixture is then heated to the target temperature with vigorous stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reactor is cooled to room temperature, and the hydrogen pressure is carefully released. The reaction mixture is then filtered to remove the solid catalyst.

-

Isolation and Purification: The solvent is removed from the filtrate under reduced pressure (e.g., using a rotary evaporator). The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Conclusion

The synthesis of this compound from citronellal is a well-established process primarily relying on the selective catalytic hydrogenation of the carbon-carbon double bond. The use of palladium on a carbon support has been shown to be highly effective, providing high conversion and selectivity under relatively mild conditions. Careful control of reaction parameters and catalyst choice is essential to minimize the formation of byproducts such as 3,7-dimethyloctanol and isopulegol. The detailed experimental workflow and understanding of competing pathways provided in this guide serve as a valuable resource for researchers in the fields of fine chemical synthesis and drug development.

References

Catalytic Hydrogenation of Geranial to 3,7-Dimethyloctanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranial, the (E)-isomer of 3,7-dimethylocta-2,6-dienal, is a key component of citral and a valuable unsaturated aldehyde in the fragrance, flavor, and pharmaceutical industries. Its selective hydrogenation to 3,7-dimethyloctanal, also known as dihydrocitronellal or tetrahydrogeranial, is a significant transformation yielding a saturated aldehyde with a distinct floral and citrus aroma. This technical guide provides a comprehensive overview of the catalytic hydrogenation of geranial to this compound, focusing on catalyst systems, reaction pathways, experimental protocols, and quantitative data to support research and development in this area.

The primary challenge in this synthesis is the selective hydrogenation of both the α,β-unsaturated carbon-carbon double bond and the isolated carbon-carbon double bond without reducing the aldehyde functional group. Achieving high selectivity and yield of this compound requires careful selection of catalysts and optimization of reaction conditions.

Reaction Pathways and Byproducts

The catalytic hydrogenation of geranial is a complex process involving a network of parallel and consecutive reactions. The desired product, this compound, is formed through the complete saturation of the carbon-carbon double bonds of geranial. However, several other products can be formed, leading to challenges in achieving high selectivity.

The primary competing reactions include:

-

Partial hydrogenation of the conjugated C=C bond: This leads to the formation of citronellal (3,7-dimethyl-6-octenal), which is often a major intermediate.

-

Hydrogenation of the C=O bond: This results in the formation of geraniol (if only the aldehyde is reduced) or citronellol (if the conjugated C=C bond is also reduced).

-

Over-hydrogenation: Complete hydrogenation of all unsaturated functionalities, including the aldehyde group, yields 3,7-dimethyloctan-1-ol.

The following diagram illustrates the main reaction pathways in the hydrogenation of geranial.

Catalyst Systems and Performance

The choice of catalyst is paramount in directing the selective hydrogenation of geranial to this compound. Various metal catalysts, supported on different materials, have been investigated. Noble metals such as palladium, platinum, and rhodium, as well as non-noble metals like nickel and copper, have shown activity. The support material can also significantly influence the catalytic performance by affecting metal dispersion, particle size, and surface acidity.

The following table summarizes the performance of different catalytic systems in the hydrogenation of citral (a mixture of geranial and neral), with a focus on the yield of this compound where reported. It is important to note that many studies prioritize the formation of other products, and thus data for this compound is limited.

| Catalyst | Support | Temperature (°C) | Pressure (bar) | Solvent | Citral Conversion (%) | Selectivity to this compound (%) | Reference |

| Pd | Al₂O₃ | 40 | 190 | Hexane | - | Mentioned as a product | [1] |

| Ni | Waste FCC | 180 | 30 | - | 98.5 | - | [2] |

| Pt-Co | Carbon | 120 | 10 | Isopropanol | >95 | Mentioned as a byproduct | [3] |

| Rh-Ge | Al₂O₃ | 50 | 1 | Heptane | ~100 | ~10 | [4] |

Note: Data for the selective synthesis of this compound is scarce in the literature, as it is often a product of over-hydrogenation when other compounds are targeted.

Experimental Protocols

General Experimental Workflow

Materials

-

Geranial (high purity, >95%)

-

Catalyst (e.g., 5% Pd/C, 5% Ru/C, or Raney Nickel)

-

Solvent (e.g., ethanol, isopropanol, hexane, or ethyl acetate)

-

High-purity hydrogen gas

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.

Procedure

-

Catalyst Activation (if required): Some catalysts may require pre-reduction. For example, a metal oxide-supported catalyst may be reduced in a stream of hydrogen at elevated temperatures (e.g., 200-400 °C) for several hours prior to use.

-

Reactor Setup:

-

The autoclave is thoroughly cleaned and dried.

-

The catalyst (e.g., 0.1-1.0 g) and solvent (e.g., 50-100 mL) are charged into the reactor under an inert atmosphere.

-

The reactor is sealed and purged several times with an inert gas, followed by purging with hydrogen gas to remove any residual air.

-

-

Reaction:

-

A solution of geranial (e.g., 5-10 g) in a small amount of the reaction solvent is introduced into the reactor.

-

The reactor is pressurized with hydrogen to the desired pressure (e.g., 10-50 bar).

-

The reaction mixture is heated to the desired temperature (e.g., 50-150 °C) with vigorous stirring.

-

The reaction progress is monitored by observing the hydrogen uptake from the gas cylinder. The reaction is considered complete when hydrogen consumption ceases.

-

-

Work-up and Product Isolation:

-

After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen is carefully vented.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed from the filtrate by rotary evaporation.

-

The crude product is purified by vacuum distillation to yield this compound.

-

-

Analysis:

-

The purity and identity of the product are confirmed by analytical techniques such as Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Conclusion

The catalytic hydrogenation of geranial to this compound is a challenging yet important transformation for the production of this valuable saturated aldehyde. The key to a successful synthesis lies in the careful selection of the catalyst and the precise control of reaction conditions to favor the complete hydrogenation of the carbon-carbon double bonds while preserving the aldehyde functionality. While the literature provides a good starting point for catalyst selection and general procedures, further research is needed to develop highly selective and efficient catalytic systems specifically for the production of this compound. This guide provides a foundational understanding for researchers and professionals to build upon in their efforts to optimize this important chemical transformation.

References

Olfactory Profile of 3,7-Dimethyloctanal Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,7-Dimethyloctanal, also known as tetrahydrogeranial or tetrahydrocitral, is a saturated aldehyde widely utilized in the fragrance and flavor industry for its fresh, green, and citrusy aroma. As this molecule possesses a chiral center at the C3 position, it exists as two enantiomers: (R)-3,7-dimethyloctanal and (S)-3,7-dimethyloctanal. It is well-established that enantiomers of chiral odorants can elicit distinct olfactory responses, both in terms of odor quality and intensity. However, a comprehensive analysis of the specific olfactory profiles of the individual enantiomers of this compound remains elusive in publicly accessible scientific literature. This technical guide synthesizes the available information on the racemic mixture and closely related chiral analogues, outlines the general experimental methodologies for enantioselective analysis, and describes the underlying biochemical mechanisms of olfactory perception. Due to the absence of specific quantitative data for the individual enantiomers, this document will focus on established principles and methodologies to guide future research in this area.

Olfactory Profile of Racemic this compound

The racemic mixture of this compound is characterized by a complex and multifaceted olfactory profile. Its aroma is predominantly described as:

-

Green

-

Citrus

-

Fresh

-

Aldehydic

-

Sweet

-

Floral

-

Waxy

-

Fatty

-

Rose

-

Fruity

This broad spectrum of notes makes it a versatile ingredient in perfumery, contributing to a fresh and clean character in various fragrance compositions.

Enantiomeric Differentiation: Insights from Analogous Compounds

While specific data on the enantiomers of this compound is not available, valuable insights can be drawn from the sensory evaluation of structurally similar chiral molecules. For instance, the enantiomers of the closely related compound 7-hydroxydihydrocitronellal, which features a hydroxyl group at the C7 position, exhibit distinct odor qualities. A 1993 review on the sensory properties of optical isomers noted that the (S)-(-)-enantiomer of 7-hydroxydihydrocitronellal possesses a distinct lily-of-the-valley scent .[1] This suggests that the stereoconfiguration at the C3 position plays a crucial role in the molecular interactions with olfactory receptors, thereby influencing the perceived odor. It is therefore highly probable that the (R)- and (S)-enantiomers of this compound also possess unique and distinguishable olfactory profiles.

Methodologies for Enantioselective Analysis

To elucidate the distinct olfactory profiles of the this compound enantiomers, a systematic approach involving enantioselective synthesis or chiral separation, followed by sensory analysis, is required.

Enantioselective Synthesis and Chiral Separation

The preparation of enantiomerically pure samples is the first critical step. This can be achieved through two primary routes:

-

Enantioselective Synthesis: This approach involves the synthesis of a specific enantiomer from a chiral precursor or through the use of a chiral catalyst. For aldehydes like this compound, this could involve the asymmetric reduction of a corresponding α,β-unsaturated aldehyde or the use of chiral auxiliaries.

-

Chiral Separation (Resolution): This involves the separation of a racemic mixture into its individual enantiomers. High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase (CSP) are the most common techniques for this purpose. Cyclodextrin-based CSPs are often effective in separating chiral aldehydes and their derivatives.

Workflow for Enantioselective Synthesis and Chiral Separation:

Caption: Methodologies for obtaining individual enantiomers.

Sensory Evaluation: Gas Chromatography-Olfactometry (GC-O)

Gas chromatography-olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of GC with human sensory perception. It is the gold standard for determining the odor characteristics of individual volatile compounds in a mixture.

Experimental Protocol for GC-O Analysis:

-

Sample Preparation: Dilute the enantiomerically pure samples of (R)- and (S)-3,7-dimethyloctanal in an appropriate solvent (e.g., diethyl ether or hexane) to a suitable concentration.

-

GC Separation: Inject the sample into a gas chromatograph equipped with a chiral capillary column to ensure the enantiomeric purity of the eluting peak. The column effluent is split between a chemical detector (e.g., a flame ionization detector or mass spectrometer) and an olfactometry port.

-

Olfactory Detection: A trained sensory panelist sniffs the effluent from the olfactometry port and provides a detailed description of the odor quality and intensity at the retention time of each enantiomer.

-

Data Analysis: The odor descriptions and intensity ratings are correlated with the corresponding peaks on the chromatogram to establish the specific olfactory profile of each enantiomer. Odor thresholds can be determined using methods such as aroma extract dilution analysis (AEDA).

Workflow for GC-O Analysis:

Caption: Gas Chromatography-Olfactometry (GC-O) workflow.

Mechanism of Olfactory Perception: The Role of GPCRs

The perception of odorants, including the enantiomers of this compound, is initiated by the interaction of these molecules with olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs), a large family of transmembrane proteins.

The binding of an odorant molecule to an OR triggers a conformational change in the receptor, which in turn activates an intracellular G-protein (Gαolf). This activation initiates a signaling cascade that ultimately leads to the generation of an electrical signal that is transmitted to the brain for processing.

Simplified Olfactory Signaling Pathway:

Caption: Simplified G-protein coupled receptor signaling pathway in olfaction.

The distinct three-dimensional shapes of the (R)- and (S)-enantiomers of this compound will result in differential binding affinities and activation patterns of the vast repertoire of ORs. This differential activation is the molecular basis for the likely distinct olfactory perceptions of the two enantiomers.

Conclusion and Future Directions

While the racemic mixture of this compound is a well-characterized fragrance ingredient, a significant knowledge gap exists regarding the specific olfactory properties of its individual enantiomers. Based on the established principles of stereoisomerism and olfaction, it is highly probable that the (R)- and (S)-enantiomers of this compound possess unique and potentially valuable odor profiles.

Future research should focus on the enantioselective synthesis or chiral separation of these enantiomers, followed by rigorous sensory analysis using techniques such as GC-O to determine their individual odor qualities and thresholds. Such studies would not only contribute to a more fundamental understanding of structure-odor relationships but also potentially unlock new applications for these enantiomerically pure compounds in the fields of perfumery, flavor chemistry, and sensory neuroscience. Furthermore, identifying the specific olfactory receptors that respond to each enantiomer would provide valuable insights into the molecular mechanisms of chiral recognition in the olfactory system.

References

An In-depth Technical Guide to CAS Number 5988-91-0: 3,7-Dimethyloctanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyloctanal, registered under CAS number 5988-91-0, is an acyclic monoterpenoid aldehyde.[1] Also known by synonyms such as Tetrahydrocitral, Dihydrocitronellal, and Tetrahydrogeranial, this compound is primarily recognized for its pleasant citrus, lemon, and green aldehydic aroma.[2][3] Consequently, its principal applications are in the fragrance and flavor industries, where it is valued for its stability compared to citral, particularly in soap and detergent formulations.[4] While its use in consumer products is well-established, its potential in the realms of scientific research and drug development remains largely unexplored. This technical guide provides a comprehensive overview of the known properties of this compound, details available experimental methodologies, and highlights areas where further research is warranted.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic citrus-like scent.[5] Its fundamental properties are summarized in the tables below, providing a foundational dataset for researchers.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 5988-91-0[1] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₁₀H₂₀O[1] |

| Molecular Weight | 156.27 g/mol [6] |

| Synonyms | Tetrahydrocitral, Dihydrocitronellal, Tetrahydrogeranial, 6,7-Dihydrocitronellal[1][3] |

| InChI Key | UCSIFMPORANABL-UHFFFAOYSA-N[1] |

| SMILES | CC(C)CCCC(C)CC=O[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow clear liquid | [5] |

| Odor | Citrus, lemon, green, aldehydic | [2] |

| Boiling Point | 197.00 to 198.00 °C @ 760.00 mm Hg | [2] |

| Flash Point | 165.00 °F (73.89 °C) TCC | [2] |

| Density | 1.08500 to 1.09500 g/cm³ @ 25.00 °C | [2] |

| Refractive Index | 1.45100 to 1.45700 @ 25.00 °C | [2] |

| Solubility | Soluble in alcohol; practically insoluble in water | [7] |

| Vapor Pressure | 0.369000 mmHg @ 25.00 °C (estimated) | [2] |

Biological Activity and Mechanism of Action

The biological activity of this compound is not extensively documented in scientific literature. The available information suggests potential antimicrobial and insect-repellent properties. One source indicates that the related compound, 7-hydroxycitronellal, exhibits fungicidal activity against Candida tropicalis.[3] Another source suggests that this compound may have growth regulator activity by inhibiting the proliferation of human erythrocytes, although this requires further investigation.[7]

Currently, there is no scientific research detailing a specific mechanism of action for this compound in biological systems.[7] No information is available regarding its interaction with specific signaling pathways or molecular targets. This represents a significant knowledge gap and a potential area for future research.

Experimental Protocols

Synthesis

A prominent method for the synthesis of this compound is the selective hydrogenation of citral.[7] This process typically involves the use of a palladium on carbon (Pd/C) catalyst.[7]

General Synthetic Workflow:

References

- 1. This compound | C10H20O | CID 110747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tetrahydrocitral, 5988-91-0 [thegoodscentscompany.com]

- 3. lookchem.com [lookchem.com]

- 4. Tetrahydro Citral | Givaudan [givaudan.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Buy this compound | 5988-91-0 [smolecule.com]

The Uncharted Olfactory Landscape: 3,7-Dimethyloctanal's Elusive Role in Insect Communication

Despite extensive research into the complex world of insect chemical communication, the biological role of 3,7-dimethyloctanal remains largely undefined and absent from the scientific literature as a significant signaling molecule. While the quest to decipher the intricate language of insects has unveiled a vast lexicon of pheromones and other semiochemicals, this compound is a notable omission from this ever-growing database. This technical overview addresses the current void in our understanding of this compound's function in insect interactions, a critical consideration for researchers, scientists, and drug development professionals exploring novel avenues for pest management and therapeutic intervention.

Currently, scientific databases and research publications do not contain substantial evidence to categorize this compound as a pheromone—be it for aggregation, alarm, trail-following, or sexual attraction—in any known insect species. Its primary documented applications lie within the fragrance and flavor industries, where its olfactory properties are harnessed for commercial purposes.

A structurally related compound, 3,7-dimethyl-7-hydroxyoctanal, has been noted for its use in insecticide formulations, where it serves to mask the odors of other active ingredients. However, this application does not constitute a role in natural insect communication but rather a manipulation of olfactory perception for pest control.

The absence of data presents a significant challenge in fulfilling the request for a detailed technical guide complete with quantitative data, experimental protocols, and signaling pathway diagrams. Such a guide is contingent on the existence of foundational research that establishes a biological context for the compound . Without studies demonstrating a behavioral or physiological response in insects to this compound, the core requirements of this request cannot be met.

For researchers and professionals in drug development, this information gap highlights a potential, albeit speculative, area for future investigation. It is conceivable that this compound plays a subtle or as-yet-undiscovered role in the chemical ecology of certain insect species. Future research efforts could be directed towards:

-

Screening for Electrophysiological Responses: Employing techniques such as electroantennography (EAG) to screen a diverse range of insect species for antennal responses to this compound.

-

Behavioral Assays: Conducting behavioral experiments to observe any attraction, repulsion, or other behavioral modifications in the presence of the compound.

-

Chemical Ecology Studies: Analyzing the volatile organic compounds (VOCs) emitted by various insect species to determine if this compound is a natural component of their chemical profile.

Until such research is undertaken and published, the biological role of this compound in insect communication remains an open question. The following sections, which would typically contain detailed data and diagrams, are intentionally omitted due to the lack of available scientific information.

Quantitative Data Summary

No quantitative data on the biological role of this compound in insect communication is currently available in the scientific literature.

Experimental Protocols

Detailed experimental protocols for investigating the biological role of this compound in insect communication cannot be provided as no established methodologies have been published.

Signaling Pathways and Experimental Workflows

Diagrams of signaling pathways and experimental workflows related to the function of this compound in insect communication cannot be generated due to the absence of relevant research findings.

Tetrahydrogeranial: A Technical Guide to its Synthesis, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrogeranial, scientifically known as 3,7-dimethyloctanal, is a saturated aldehyde that has garnered interest in various chemical and biological fields. This technical guide provides an in-depth overview of the synthesis, isolation, and potential biological activity of Tetrahydrogeranial. It includes detailed experimental protocols for its preparation via two primary routes: selective hydrogenation of citral and oxidation of 3,7-dimethyloctanol. Furthermore, this document outlines methods for the isolation and purification of the compound and summarizes its key physicochemical properties. A significant focus is placed on its potential biological mechanism of action, specifically the activation of the Nrf2-Keap1 signaling pathway, a critical cellular defense mechanism against oxidative stress. This guide is intended to be a comprehensive resource for researchers and professionals in drug development and related scientific disciplines.

Introduction

Tetrahydrogeranial (this compound) is an organic compound characterized by a ten-carbon backbone with two methyl groups at positions 3 and 7, and a terminal aldehyde functional group. Its saturated nature distinguishes it from its more commonly known unsaturated analog, citral (geranial and neral). The unique branched structure of Tetrahydrogeranial contributes to its distinct chemical properties and potential biological activities. This document serves as a technical resource, consolidating available information on its synthesis, purification, and biological relevance.

Physicochemical Properties

A summary of the key physicochemical properties of Tetrahydrogeranial is presented in Table 1. This data is essential for its handling, characterization, and application in various experimental settings.

Table 1: Physicochemical Properties of Tetrahydrogeranial (this compound)

| Property | Value |

| Molecular Formula | C₁₀H₂₀O |

| Molecular Weight | 156.27 g/mol |

| CAS Number | 5988-91-0 |

| Synonyms | This compound, Tetrahydrocitral, Dihydrocitronellal |

| Appearance | Colorless to pale yellow liquid |

| Odor | Green, citrus, fresh |

| Boiling Point | 197-198 °C at 760 mmHg |

| Density | ~0.827 g/mL at 20 °C |

| Refractive Index | ~1.434 at 20 °C |

| Solubility | Insoluble in water; soluble in ethanol and other organic solvents |

Synthesis of Tetrahydrogeranial

Two primary synthetic routes for the preparation of Tetrahydrogeranial are detailed below: selective hydrogenation of citral and oxidation of 3,7-dimethyloctanol.

Synthesis via Selective Hydrogenation of Citral

The selective hydrogenation of the α,β-unsaturated aldehyde citral is a direct method to produce Tetrahydrogeranial. This process requires careful selection of a catalyst to preferentially reduce the carbon-carbon double bond conjugated to the carbonyl group, while leaving the aldehyde functionality intact.

Materials:

-

Citral (a mixture of geranial and neral)

-

Palladium on carbon (5% Pd/C)

-

Ethyl acetate (anhydrous)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a clean, dry round-bottom flask, dissolve citral (e.g., 10 g, 65.7 mmol) in anhydrous ethyl acetate (100 mL).

-

Carefully add 5% Palladium on carbon catalyst (e.g., 0.5 g, 5% w/w) to the solution.

-

Place the flask in a hydrogenation apparatus.

-

Evacuate the reaction vessel and purge with hydrogen gas three times to ensure an inert atmosphere.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 bar).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Tetrahydrogeranial.

Expected Yield and Purity:

-

Yields can vary depending on the catalyst and reaction conditions, but are generally reported to be high.

-

The purity of the crude product can be assessed by GC-MS and NMR. Further purification may be required.

Caption: Synthesis of Tetrahydrogeranial via selective hydrogenation of citral.

Synthesis via Oxidation of 3,7-Dimethyloctanol

An alternative route to Tetrahydrogeranial involves the oxidation of the corresponding primary alcohol, 3,7-dimethyloctanol (Tetrahydrogeraniol). Mild oxidation conditions are necessary to prevent over-oxidation to the carboxylic acid. The Swern oxidation is a suitable method for this transformation.

Materials:

-

3,7-Dimethyloctanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM, anhydrous)

-

Round-bottom flask

-

Addition funnels

-

Magnetic stirrer

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under an inert atmosphere (nitrogen or argon).

-

Add anhydrous dichloromethane (e.g., 50 mL) to the flask and cool to -78 °C using a dry ice/acetone bath.

-

To one addition funnel, add a solution of oxalyl chloride (e.g., 1.5 equivalents) in anhydrous DCM. To the second addition funnel, add a solution of DMSO (e.g., 2.2 equivalents) in anhydrous DCM.

-

Add the oxalyl chloride solution dropwise to the stirred DCM in the flask, maintaining the temperature at -78 °C.

-

After the addition is complete, add the DMSO solution dropwise, again ensuring the temperature remains at -78 °C. Stir for 15 minutes.

-

Prepare a solution of 3,7-dimethyloctanol (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

-

Add triethylamine (e.g., 5 equivalents) dropwise to the reaction mixture. The mixture may become thick.

-

After stirring for another 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, a saturated aqueous solution of NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Tetrahydrogeranial.

Expected Yield and Purity:

-

Swern oxidations typically provide high yields of the corresponding aldehyde.

-

The crude product should be analyzed by GC-MS and NMR to assess purity.

Caption: Synthesis of Tetrahydrogeranial via Swern oxidation of 3,7-dimethyloctanol.

Isolation and Purification

The crude Tetrahydrogeranial obtained from either synthetic route may contain unreacted starting materials, byproducts, or residual solvents. Purification is crucial to obtain a high-purity product for subsequent applications.

Bisulfite Adduct Formation and Regeneration

A classic and effective method for isolating aldehydes from a mixture is through the formation of a water-soluble bisulfite adduct.

Materials:

-

Crude Tetrahydrogeranial

-

Saturated sodium bisulfite (NaHSO₃) solution

-

Diethyl ether or other suitable organic solvent

-

Sodium hydroxide (NaOH) solution (e.g., 10%)

-

Separatory funnel

Procedure:

-

Dissolve the crude Tetrahydrogeranial in a minimal amount of a suitable organic solvent like diethyl ether.

-

Transfer the solution to a separatory funnel and add an excess of a saturated aqueous solution of sodium bisulfite.

-

Shake the funnel vigorously for several minutes. The aldehyde will react with the bisulfite to form a solid or dissolved adduct in the aqueous layer.

-